1-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol
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Overview
Description
1-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol is a complex organic compound that features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a naphthalen-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
1-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- N-arylsulfonyl-3-acetylindole derivatives
- Pyridinium, 1-[(4-methylphenyl)sulfonyl]amino, hydroxide, inner salt
Uniqueness
1-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol is unique due to its combination of a piperazine ring with a naphthalen-2-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-17-6-9-19(10-7-17)28(26,27)24-14-12-23(13-15-24)16-21-20-5-3-2-4-18(20)8-11-22(21)25/h2-11,25H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBRJFRNFBPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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